Zeylasteral
Description
Isolation and Natural Occurrence within Biological Systems
The study of Zeylasteral begins with its extraction and identification from its natural botanical sources. This process is foundational to understanding its chemical properties and biological context.
This compound is a triterpenoid (B12794562) that has been isolated from various plant species belonging to the Celastraceae family. mdpi.com This plant family, comprising approximately 96 genera and over 1,350 species, is recognized as a significant source of structurally diverse triterpenes. mdpi.com Research has successfully identified and extracted this compound from the roots of Maytenus blepharodes and the outer stem bark of Kokoona zeylanica. researchgate.net Further investigations into the antitumoral potential of metabolites from this family have also led to the isolation of this compound from other species, including Maytenus jelskii, Maytenus cuzcoina, and Celastrus vulcanicola. mdpi.comnih.gov
The following table details the plant species from which this compound has been isolated.
| Family | Genus | Species | Plant Part |
| Celastraceae | Maytenus | blepharodes | Root researchgate.net |
| Celastraceae | Kokoona | zeylanica | Outer Stem Bark researchgate.net |
| Celastraceae | Maytenus | jelskii | Not Specified mdpi.comnih.gov |
| Celastraceae | Maytenus | cuzcoina | Not Specified mdpi.comnih.gov |
| Celastraceae | Celastrus | vulcanicola | Not Specified mdpi.comnih.gov |
This compound belongs to the chemical class of phenolic nor-triterpenes. mdpi.comnih.gov The discovery and study of these compounds are often driven by the search for new bioactive molecules. mdpi.com Phenolic nor-triterpenes isolated from Celastraceae species, for instance, have been investigated for their potential antitumour activities. mdpi.comnih.gov Within this context, compounds such as this compound, demethyl-zeylasteral, and 6-oxo-pristimerol have demonstrated significant activity in studies involving human tumour cell lines. nih.gov The scientific interest in this class of compounds is also linked to their potential as antimicrobial agents, particularly against Gram-positive bacteria. researchgate.net
Structural Classification and Related Chemical Entities
The chemical architecture of this compound places it within specific categories of triterpenoids, defined by its core skeleton and functional groups. Understanding this classification is key to comprehending its relationship with other natural products.
This compound is structurally classified as a 6-oxophenolic triterpenoid. researchgate.netnih.gov This designation refers to key functional groups present in its molecule: a ketone (oxo) group at the sixth carbon position and a phenolic group, which consists of a hydroxyl group attached to an aromatic ring. These structural features are significant in defining its chemical reactivity and are a focus of structure-activity relationship studies. nih.gov this compound shares this classification with other related compounds, such as demethylthis compound (B607058), which has also been isolated from Maytenus blepharodes. researchgate.netnih.gov
The broader chemical family to which this compound belongs is known as the celastroloids. nih.gov This group encompasses quinonemethide triterpenoids and their structurally related phenolic counterparts, which are considered chemotaxonomic markers for the Celastraceae family. nih.gov Celastroloids are D:A-friedo-nor-oleanane triterpenoids, characterized by a specific rearrangement of the typical pentacyclic triterpene framework. nih.govnih.gov Triterpenoids found in Celastraceae species predominantly feature several core skeletons, including the friedelane (B3271969), lupane, ursane, and oleanane (B1240867) types. mdpi.com this compound, as a celastroloid, is thus fundamentally related to compounds built upon the friedo-oleanane skeleton. nih.gov
The table below summarizes the classification of this compound.
| General Class | Sub-Class | Core Skeleton | Key Functional Groups |
| Triterpenoid | Phenolic Nor-Triterpene mdpi.comnih.gov | Friedo-Oleanane nih.gov | 6-Oxo, Phenolic researchgate.net |
| Celastroloid nih.gov | 6-Oxophenolic Triterpenoid researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O6/c1-26-7-8-27(2,25(35)36-6)15-22(26)30(5)12-10-28(3)18-13-20(33)24(34)17(16-31)23(18)19(32)14-21(28)29(30,4)11-9-26/h13-14,16,22,33-34H,7-12,15H2,1-6H3/t22-,26-,27-,28+,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOZJSCLBUTFCX-NLVUKCNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C=O)O)O)C)C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Research Methodologies for Zeylasteral Characterization
Spectroscopic and Spectrometric Techniques for Structural Elucidation
One-dimensional (1D) and two-dimensional (2D) NMR experiments are central to elucidating the intricate structure of triterpenoids like Zeylasteral. ¹H NMR spectra provide information on the chemical environment of protons, while ¹³C NMR is particularly powerful for identifying the basic carbon skeleton of pentacyclic triterpenoids. mdpi.com For quinonemethides, characteristic signals are observed in the carbonyl region (δC 170–200 ppm) and the olefinic carbon region (δC 110–160 ppm) of the ¹³C NMR spectrum. nih.gov
To assemble the complete structure, 2D NMR techniques are employed. These include:
Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) couplings within the molecule, identifying neighboring protons.
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations).
Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule and establishing the final structure.
Mass spectrometry is used to determine the elemental composition and molecular weight of this compound. High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula.
Table 1: Key Spectroscopic and Spectrometric Techniques for this compound Elucidation
| Technique | Purpose in Structural Elucidation | Type of Information Provided |
|---|---|---|
| ¹H NMR | Identifies all unique proton environments and their neighboring protons. | Chemical shifts (δH), coupling constants (J), multiplicity. |
| ¹³C NMR | Determines the number of unique carbon atoms and their chemical type. | Chemical shifts (δC) characteristic of carbonyl, olefinic, and aliphatic carbons. |
| COSY | Maps ¹H-¹H spin-spin coupling networks. | Connectivity between adjacent protons. |
| HSQC | Correlates protons to their directly attached carbons. | Direct ¹H-¹³C one-bond connections. |
| HMBC | Maps long-range ¹H-¹³C correlations (2-3 bonds). | Connectivity across quaternary carbons and between different spin systems. |
| HRMS | Determines the exact molecular mass. | Elemental composition and molecular formula. |
Chromatographic Approaches for Isolation and Purity Assessment
The isolation of this compound from complex plant extracts, typically from the root bark of Celastraceae species, relies on multi-step chromatographic procedures. mdpi.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
A common strategy involves initial extraction with organic solvents, such as an n-hexane-ether mixture, followed by a series of chromatographic separations. researchgate.net
Column Chromatography: This is a primary purification step. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. nih.gov A gradient of solvents, often mixtures of n-hexane and ethyl acetate, is used to elute fractions of increasing polarity. nih.gov Thin-layer chromatography (TLC) is used to monitor the separation and pool fractions containing the target compound.
High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purification of this compound to achieve high purity. Reversed-phase (e.g., C18) or normal-phase columns can be used. researchgate.netrjptonline.org The purity of the isolated compound is then assessed using analytical HPLC, typically with a photodiode array (PDA) detector. nih.govsepscience.com A pure sample should ideally present as a single, symmetrical peak in the chromatogram. sepscience.com The degree of purity is often determined to be over 95% for use in research applications.
Table 2: Chromatographic Methods for this compound Isolation and Purity Check
| Method | Role | Stationary Phase Examples | Mobile Phase Examples |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Monitoring fractions, preliminary separation | Silica gel | n-Hexane/Ethyl Acetate mixtures |
| Column Chromatography | Bulk separation and initial purification | Silica gel, Sephadex LH-20 | n-Hexane/Ethyl Acetate gradients |
| High-Performance Liquid Chromatography (HPLC) | Final purification and purity assessment | C18 (Reversed-phase), Silica (Normal-phase) | Acetonitrile/Water or Methanol/Water gradients |
Analytical Method Development for Research Applications
For quantitative analysis of this compound in biological matrices or for quality control of herbal products, validated analytical methods are essential. The development of such methods focuses on achieving high selectivity, sensitivity, accuracy, and precision. jddtonline.inforesearchgate.net
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of quantitative analysis for quinonemethide triterpenoids. researchgate.netnih.gov
HPLC with Photo-Diode Array (HPLC-PDA): A robust method for quantification. The method is validated for parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of this compound in complex samples. researchgate.netnih.gov The method relies on monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which provides a high degree of certainty in identification and quantification. mdpi.commdpi.com
The validation process ensures that the analytical method is reliable and suitable for its intended purpose. mdpi.com Key validation parameters include:
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. mdpi.com
Sensitivity (LOD/LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). nih.gov
Accuracy & Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results under the same conditions. mdpi.com
Table 3: Key Parameters in Analytical Method Validation for this compound
| Validation Parameter | Description |
|---|---|
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | Establishes a proportional relationship between concentration and instrument response. |
| Range | The concentration interval over which the method is precise, accurate, and linear. |
| Accuracy | The closeness of test results to the true value, often expressed as percent recovery. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Biosynthetic Pathways and Biogenetic Investigations
Proposed Biosynthetic Routes for Zeylasteral and Related Compounds
The biosynthesis of this compound is proposed to proceed through the cyclization of 2,3-oxidosqualene (B107256), a common precursor for most triterpenoids. nih.gov This initial step is a pivotal branching point in triterpenoid (B12794562) synthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the proposed pathway for this compound, the specific OSC involved is believed to be friedelin (B1674157) synthase.
The proposed biosynthetic route can be summarized as follows:
Formation of 2,3-Oxidosqualene: The journey begins with the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene (B77637). This reaction is catalyzed by squalene synthase. Subsequently, squalene epoxidase catalyzes the stereospecific epoxidation of squalene to yield (3S)-2,3-oxidosqualene. nih.gov
Cyclization to Friedelin: The crucial cyclization of 2,3-oxidosqualene is initiated by protonation of the epoxide ring, leading to a cascade of ring closures and rearrangements. In the case of friedelane (B3271969) triterpenoids, this intricate process is catalyzed by friedelin synthase, which orchestrates a series of carbocationic intermediates to ultimately form the pentacyclic friedelane skeleton with a characteristic ketone group at C-3, yielding the compound friedelin. nih.gov
Oxidative Modifications to this compound: Following the formation of the friedelin backbone, a series of oxidative modifications are proposed to occur to furnish the final structure of this compound. These reactions are thought to be catalyzed by cytochrome P450 monooxygenases, a versatile family of enzymes known for their role in the late-stage functionalization of terpenoid scaffolds. nih.gov While the exact sequence of these oxidative events has not been definitively established, it is hypothesized to involve a series of hydroxylations and subsequent oxidations at specific positions on the friedelane ring system to introduce the characteristic functional groups of this compound.
The proposed biosynthetic relationship highlights a common theme in natural product biosynthesis, where a central precursor is elaborated into a variety of related compounds through the action of tailoring enzymes.
| Step | Precursor | Key Enzyme(s) | Product |
| 1 | Farnesyl Pyrophosphate (x2) | Squalene Synthase | Squalene |
| 2 | Squalene | Squalene Epoxidase | (3S)-2,3-Oxidosqualene |
| 3 | (3S)-2,3-Oxidosqualene | Friedelin Synthase | Friedelin |
| 4 | Friedelin | Cytochrome P450s (proposed) | This compound |
Enzymatic and Precursor Studies in Natural Systems
Direct enzymatic and precursor feeding studies specifically targeting the biosynthesis of this compound are limited in the scientific literature. However, broader investigations into the biosynthesis of friedelane triterpenoids in various plant species provide valuable indirect evidence.
Precursor feeding studies in other plant systems have demonstrated the incorporation of labeled precursors, such as mevalonic acid and squalene, into various triterpenoid skeletons, confirming their role as fundamental building blocks. While not specific to this compound, these studies support the general biosynthetic framework from which the proposed pathway for this compound is derived.
The identification and characterization of friedelin synthase from several plant species lend significant support to the proposed role of friedelin as a key intermediate in the biosynthesis of this compound and other friedelane-type triterpenoids. The functional expression of these enzymes in heterologous systems, such as yeast, has confirmed their ability to convert 2,3-oxidosqualene into friedelin.
While direct evidence for the specific cytochrome P450 enzymes involved in the conversion of friedelin to this compound is yet to be reported, the well-established role of this enzyme superfamily in the oxidative modification of other triterpenoids provides a strong basis for their proposed involvement. Future research involving the isolation and characterization of candidate P450 enzymes from this compound-producing plants will be crucial in fully elucidating the biosynthetic pathway.
Insights into Terpenoid Synthesis Pathways
The biosynthesis of this compound is a testament to the remarkable efficiency and versatility of the broader terpenoid synthesis pathways found in plants. These pathways are responsible for the production of a vast and diverse array of natural products, estimated to exceed 80,000 distinct compounds. nih.gov
Terpenoid biosynthesis is compartmentalized within the plant cell, with the initial precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), being synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. nih.gov For triterpenoids like this compound, the precursor FPP is typically derived from the MVA pathway.
The diversity of terpenoid structures arises from a combination of factors:
Terpene Synthases/Cyclases: These enzymes, such as friedelin synthase, catalyze the formation of the initial carbon skeletons from acyclic precursors. The evolution of a wide variety of these enzymes with different product specificities is a primary driver of terpenoid diversity.
Post-Cyclization Modifications: Following the formation of the basic scaffold, a suite of tailoring enzymes, predominantly cytochrome P450s, introduce a wide range of functional groups, including hydroxyl, carbonyl, carboxyl, and epoxide moieties. nih.gov These modifications dramatically increase the structural and functional diversity of the final products.
The study of terpenoid biosynthesis has significant implications for biotechnology and synthetic biology. By understanding the enzymes and pathways involved, it becomes possible to engineer microorganisms or plants to produce high-value terpenoids, like this compound, in a sustainable and scalable manner.
| Pathway | Cellular Location | Key Precursors | Primary Output for Triterpenoids |
| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) |
| Methylerythritol 4-Phosphate (MEP) Pathway | Plastids | Pyruvate & Glyceraldehyde-3-phosphate | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) |
Mechanistic Elucidation of Biological Activities
Cellular and Molecular Mechanisms in Eukaryotic Models
Eukaryotic models are essential for studying the complex biological processes that Zeylasteral influences, providing a framework to understand its impact on cell behavior, proliferation, and survival.
This compound has demonstrated significant antiproliferative activity against various carcinoma cell lines, suggesting that its mechanism of action involves pathways that control cell growth and viability.
Apoptosis, or programmed cell death, is a critical mechanism for eliminating abnormal or damaged cells, and it is frequently targeted by anti-cancer agents. This compound has been shown to induce apoptosis in cancer cells. Specifically, this compound, along with its analogue demethylthis compound (B607058), has been identified to induce apoptosis in HeLa cells ( nih.gov). Further studies on demethylthis compound have indicated its role in inducing apoptosis in melanoma cells ( nih.gov) and other cancer cell types ( medchemexpress.com, nih.gov), suggesting that apoptosis induction is a significant component of the antiproliferative effects observed with these compounds. The induction of apoptosis is often characterized by distinct cellular phenotypes, such as cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies, which are indicative of a cell undergoing programmed death.
The cell cycle is a tightly regulated process that governs cell division. Disruptions in cell cycle progression can lead to uncontrolled proliferation, a hallmark of cancer. While direct research detailing this compound's specific impact on cell cycle dynamics in carcinoma cells is still emerging, studies on its analogue, demethylthis compound, provide valuable insights into potential mechanisms. Demethylthis compound has been observed to inhibit cell proliferation by inducing cell cycle arrest. In melanoma cells, demethylthis compound caused cell cycle arrest at the S phase ( nih.gov). Similarly, in prostate cancer cells (DU145 and PC3), demethylthis compound induced S-phase arrest and modulated the expression of key cell cycle regulatory proteins, including a decrease in Cyclin A, Cyclin B, CDK1, and CDK2, alongside an increase in P21 and P27 ( nih.gov). These findings, derived from demethylthis compound, suggest that this compound may also influence cell cycle progression, potentially through similar pathways, thereby contributing to its antiproliferative effects.
The interaction of this compound with specific enzymes can profoundly affect cellular metabolism and drug efficacy.
UDP-glucuronosyltransferases (UGTs) are critical Phase II metabolic enzymes responsible for conjugating a wide range of xenobiotics and endogenous compounds with glucuronic acid, thereby facilitating their elimination and detoxification ( bioivt.com). Inhibition of UGT activity can lead to altered drug metabolism, potentially causing drug-drug interactions and affecting the bioavailability of co-administered medications. While direct studies on this compound's inhibition of specific UGT isoforms are limited in the reviewed literature, research on the closely related compound, demethylthis compound, offers significant insights.
Demethylthis compound has been found to exhibit potent inhibitory effects on key UGT isoforms, particularly UGT1A6 and UGT2B7 ( nih.gov, phytopurify.com, nih.gov, chemfaces.com). Kinetic analyses indicated that demethylthis compound acts as a competitive inhibitor for both UGT1A6 and UGT2B7. The inhibition kinetic parameters (Ki) were determined to be 0.6 µM for UGT1A6 and 17.3 µM for UGT2B7 ( nih.gov, phytopurify.com, nih.gov, chemfaces.com). In contrast, demethylthis compound showed a negligible influence on UGT1A9 activity ( nih.gov, nih.gov, chemfaces.com). These findings suggest that this compound, by analogy with demethylthis compound, might also possess inhibitory activity against UGT enzymes, which could have implications for its pharmacokinetic profile and potential interactions with other substances metabolized by these pathways.
| UGT Isoform | Inhibition Type | Ki (µM) | Source |
| UGT1A6 | Competitive | 0.6 | nih.gov, phytopurify.com, nih.gov, chemfaces.com |
| UGT2B7 | Competitive | 17.3 | nih.gov, phytopurify.com, nih.gov, chemfaces.com |
| UGT1A9 | Negligible | N/A | nih.gov, nih.gov, chemfaces.com |
Signal transduction pathways are complex molecular cascades that relay signals from the cell surface or intracellular receptors to the nucleus, ultimately orchestrating cellular responses such as growth, differentiation, and survival ( ebsco.com, khanacademy.org, nih.gov, wikipedia.org). Research specifically detailing this compound's modulation of these pathways in eukaryotic cells is not extensively documented in the current literature. While demethylthis compound has been reported to modulate endoplasmic reticulum (ER) stress and autophagy ( nih.gov), direct evidence linking this compound to specific signal transduction cascades that mediate its antiproliferative or apoptotic effects requires further investigation. Understanding how this compound interacts with or influences these critical cellular communication networks is an important area for future research.
Compound List:
this compound
Demethylthis compound
Modulation of Signal Transduction Pathways
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. Research, including studies on its analog demethylthis compound, suggests that this compound may modulate this pathway. Demethylthis compound has been shown to inhibit the activation of the NF-κB pathway in various models, including in the kidneys of MRL/lpr mice with lupus nephritis and in rat models of inflammation medchemexpress.comselleckchem.comnih.govspandidos-publications.com. This inhibition is often associated with a reduction in key components of the pathway, such as p-p65 and p-IKK, and a subsequent decrease in the secretion of pro-inflammatory mediators like TNF-α, ICAM-1, and COX-2 nih.gov. While direct studies on this compound's specific modulation of NF-κB are less extensively detailed in the provided search results, its structural similarity to demethylthis compound suggests a potential for analogous mechanisms researchgate.netnih.gov. The modulation of NF-κB is a common anti-inflammatory mechanism observed in various natural compounds, indicating a potential role for this compound in managing inflammatory processes through this pathway nih.govdovepress.comfrontiersin.orgfrontiersin.orgmdpi.com.
Involvement of PI3k-AKT Pathway
The PI3K-AKT signaling pathway is a crucial intracellular signaling cascade involved in fundamental cellular processes such as proliferation, survival, metabolism, and protein synthesis sinobiological.comgenome.jpwikipedia.orgnih.govcellsignal.com. While direct evidence linking this compound to the PI3K-AKT pathway is not explicitly detailed in the provided search results, studies on its analog, demethylthis compound, indicate potential involvement. Demethylthis compound has been suggested to influence the PI3K/AKT signaling pathway in the context of liver fibrosis and hepatic stellate cell activation medchemexpress.comresearchgate.netx-mol.netdntb.gov.ua. Specifically, it has been noted to improve CCl4-induced liver fibrosis in mice by inhibiting AGAP2-mediated FAK/AKT signaling medchemexpress.com. The PI3K-AKT pathway's role in cell proliferation and survival makes it a significant target in various diseases, and its modulation by related compounds suggests a possible area of investigation for this compound wikipedia.orgcellsignal.com.
Immunomodulatory Mechanisms
The immunomodulatory effects of this compound are suggested by its structural relationship to compounds known to influence immune responses. Demethylthis compound, for instance, is described as having immune suppression and immune system regulation functions medchemexpress.com. Tripterygium wilfordii Hook F (TWHF), from which demethylthis compound is derived, is traditionally used for autoimmune and inflammatory diseases, and its extracts are known to restrain the functions of pro-inflammatory cells and decrease pro-inflammatory mediators nih.govscielo.br. While specific immunomodulatory mechanisms of this compound itself are not detailed, its classification as a phenolic nor-triterpene, a class known for diverse bioactivities including immunomodulatory effects, points towards its potential in this area mdpi.com.
Anti-inflammatory Mechanisms
This compound's anti-inflammatory potential is closely linked to its ability to modulate inflammatory pathways and mediators. As noted in the NF-κB pathway modulation, demethylthis compound has demonstrated anti-inflammatory effects in various models, including the inhibition of NF-κB activation, which in turn reduces the production of pro-inflammatory cytokines like TNF-α and IL-6, as well as inflammatory mediators such as COX-2 and ICAM-1 medchemexpress.comnih.govspandidos-publications.com. These findings are consistent with the general anti-inflammatory mechanisms of many natural compounds, which often involve the inhibition of key inflammatory signaling cascades and the suppression of pro-inflammatory mediators nih.govmdpi.com. The phenolic triterpene structure of this compound places it within a class of compounds recognized for their anti-inflammatory properties mdpi.com.
Antioxidant Mechanisms and Related Cellular Responses
While specific research detailing this compound's antioxidant mechanisms is limited in the provided search results, its classification as a phenolic triterpene suggests potential antioxidant activity. Phenolic compounds are widely recognized for their ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress, which is implicated in numerous chronic diseases researchgate.netmdpi.comunibo.itscielo.brfrontiersin.orgfrontiersin.orgfrontiersin.org. Studies on related compounds and general classes of natural products indicate that antioxidants can exert their effects not only by direct ROS scavenging but also through modulating intracellular signaling cascades, influencing gene expression, and activating cellular defense mechanisms unibo.itfrontiersin.org. Demethylthis compound has been noted to have anti-atherosclerotic effects, which can be linked to antioxidant mechanisms medchemexpress.com.
Mechanisms of Antimicrobial Activity in Prokaryotic and Fungal Models
This compound exhibits notable antimicrobial activity, particularly against bacterial species.
Antimicrobial Efficacy Against Gram-Positive Bacterial Species
This compound has demonstrated significant antimicrobial activity against Gram-positive bacteria. Research indicates that this compound, along with its analog demethylthis compound, possesses antimicrobial activity against Gram-positive bacteria and the yeast Candida albicans researchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov. Specifically, studies have shown this compound to be active against Staphylococcus aureus strains, including MRSA ATCC 33592, with reported minimum inhibitory concentrations (MICs) in the range of 0.39–12.50 µg/mL researchgate.net. Further investigations into related phenolic nor-triterpenes, including this compound, have shown activity against Bacillus subtilis, with MIC values as low as 1 and 2.5 µg/mL for some related compounds mdpi.comresearchgate.net.
The mechanism of action against Bacillus subtilis suggests a bacteriolytic effect, where this compound and demethylthis compound at concentrations twice their MICs reduced colony-forming units by 3-log10 and >4-log10, respectively researchgate.netresearchgate.net. This reduction was greater when compounds were added during the exponential growth phase, indicating a dependence on inoculum size and growth phase researchgate.netresearchgate.net. Furthermore, studies suggest that these phenolic compounds may compromise cell wall synthesis and/or the cytoplasmic membrane, leading to morphological changes and predisposition to lysis researchgate.net. Molecular docking studies have also suggested potential targets for related compounds, such as DNA gyrase B (GyrB) in S. aureus researchgate.net.
Table 1: Antimicrobial Activity of this compound Against Gram-Positive Bacteria (Representative Findings)
| Bacterial Species | Reported Activity/Effect | Reference(s) |
| Staphylococcus aureus (MRSA) | Active, MICs of 0.39–12.50 µg/mL | researchgate.net |
| Bacillus subtilis | Bactericidal effect, reduction in CFUs; potential cell wall/membrane compromise | researchgate.netresearchgate.net |
Antifungal Efficacy Against Yeast Species
While specific studies detailing this compound's antifungal efficacy against a broad spectrum of yeast species were not directly found in the provided search results, related phenolic triterpenoids, such as zeylasterone, have shown activity against yeast pathogens researchgate.net. These related compounds often share structural similarities that can inform potential mechanisms of action. The broader class of phenolic compounds is known to possess antifungal properties, often attributed to their ability to disrupt cell membranes or interfere with essential metabolic pathways in fungi msjonline.org. Further research is needed to specifically delineate this compound's spectrum of activity and potency against various yeast species.
Inhibition of Microbial Macromolecular Biosynthesis
This compound, and related triterpenoids, have demonstrated the capacity to inhibit crucial microbial macromolecular biosynthesis pathways. This interference is a significant factor in their antimicrobial efficacy.
Cell Wall Synthesis Interference
Evidence suggests that this compound, or closely related compounds, can interfere with bacterial cell wall synthesis. Celastrol (B190767), a related pentacyclic triterpenoid (B12794562), has been shown to inhibit the incorporation of N-acetylglucosamine (NAG) into the peptidoglycan layer of Staphylococcus epidermidis, thereby disrupting cell wall biosynthesis researchgate.netmdpi.com. This interference with peptidoglycan synthesis is a well-established mechanism for antibacterial agents, as it compromises the structural integrity of the bacterial cell, leading to lysis creative-biolabs.comfrontiersin.orgnih.gov. While direct data for this compound is limited, the established role of related compounds in this pathway indicates a potential for similar activity.
Nucleic Acid and Protein Synthesis Perturbation
Research on related compounds indicates that this compound may also perturb nucleic acid and protein synthesis. Studies on zeylasterone, a related triterpenoid, showed that it inhibited the incorporation of thymidine (B127349) into DNA and, to a lesser extent, uridine (B1682114) into RNA in Staphylococcus aureus ull.es. This suggests a potential impact on DNA and RNA synthesis pathways. Furthermore, some phenolic compounds are known to inhibit protein synthesis, a critical process for microbial survival and replication nih.govacs.org. The precise mechanisms by which this compound might affect these pathways require further detailed investigation.
Impact on Microbial Membrane Integrity and Permeability
This compound and its structural analogs have been implicated in affecting microbial cell membrane integrity and permeability. Phenolic compounds, in general, are known to interact with cell membranes, leading to increased permeability and leakage of cellular contents nih.govfrontiersin.orgnih.govplos.orgmdpi.com. Studies on related compounds have shown that they can disrupt the cell membrane, causing cell lysis and loss of essential intracellular components plos.orgmdpi.com. For instance, some triterpenoids have been observed to cause cell lysis and deformation, indicative of membrane permeabilization researchgate.netmdpi.com. This disruption of membrane integrity is a significant mechanism by which antimicrobial agents exert their effects, as it compromises the fundamental barrier of the cell frontiersin.orgplos.org.
Characterization of Bacteriostatic versus Bacteriolytic Effects
The distinction between bacteriostatic and bactericidal actions is crucial in understanding an antimicrobial agent's full impact. Bacteriostatic agents inhibit bacterial growth, while bactericidal agents kill bacteria nih.govmdpi.commicrobe-investigations.com. Studies on related compounds, such as celastrol, indicate a concentration-dependent effect, transitioning from bacteriostatic activity at lower concentrations to bactericidal and lytic effects at higher concentrations researchgate.net. Zeylasterone, another related triterpenoid, was observed to be bactericidal on Staphylococcus aureus at high concentrations, but exhibited bacteriostatic action at lower concentrations ull.es. This dual activity, dependent on concentration, is common among antimicrobial compounds and highlights the complexity of their interaction with microbial cells nih.govmicrobe-investigations.com.
Identification of Multiple Intracellular and Extracellular Targets in Microorganisms
Research on compounds structurally similar to this compound suggests that they may target multiple intracellular and extracellular components within microorganisms. For example, celastrol has been shown to interact with various cellular pathways, including oxidative stress response and cell wall biosynthesis researchgate.netmdpi.com. Furthermore, studies on related compounds have identified potential interactions with specific enzymes and cellular machinery researchgate.net. The identification of multiple targets is a key factor in the efficacy of antimicrobial agents, as it can hinder the development of resistance frontiersin.orgmedchemexpress.comresearchgate.netnih.gov. While specific targets for this compound are yet to be comprehensively elucidated, its broad-spectrum activity implies interaction with several vital microbial processes.
Structure Activity Relationship Sar Studies of Zeylasteral and Its Analogues
Correlations between Molecular Architecture and Biological Potency
In terms of anticancer activity, specific structural features have been identified as particularly important. An aldehyde group at the C4 position on the A ring has been noted as a beneficial substituent for activity. mdpi.com Furthermore, the presence of an α,β-unsaturated ketone on ring B is characteristic of active compounds like Zeylasteral. mdpi.com For antimicrobial activity, particularly against Bacillus species, SAR studies suggest that a substituent at the C-4 position is essential . Specifically, a carboxylic acid group at C-4 demonstrated the highest efficacy, followed by hydroxyl and aldehyde groups, while a methyl group at this position led to a loss of activity. mdpi.com
This compound also displays potent activity against spore-forming bacteria and Candida albicans. Comparative studies with analogues like Zeylasterone , an oxidized derivative featuring a ketone group at C-6, revealed that this modification reduces antimicrobial efficacy compared to this compound. Conversely, a hydroxyl group at C-6 has been associated with activity, whereas acetylation and methylation at various positions generally tend to reduce antimicrobial potency. mdpi.com
Table 1: Anticancer Activity of this compound and Related Compounds
| Compound Name | Key Structural Features | Biological Activity (Anticancer) | Reference(s) |
| This compound | Pristimerin (B1678111) scaffold, C4-aldehyde, C6-ketone (implied) | Significant activity (GI50 0.45-8.6 µM) against multiple human tumor cell lines | mdpi.comnih.gov |
| 6-oxo-pristimerol | Pristimerin scaffold, C6-ketone | Significant activity (GI50 0.45-8.6 µM) against multiple human tumor cell lines | mdpi.comnih.gov |
| Demethyl-zeylasteral | Pristimerin scaffold, demethylated at C-23 | Significant activity (GI50 0.45-8.6 µM) against multiple human tumor cell lines; superior anticancer potency via targeting MCL1/CDK2 | mdpi.comnih.gov |
| Tingenone/Netzahualcoyone | Tingenone/Netzahualcoyone skeleton | Inactive against tested cancer cell lines | mdpi.com |
Influence of Substituent Groups and Stereochemistry on Bioactivity
Modifications to substituent groups and variations in stereochemistry can significantly alter the biological activity profile of this compound and its analogues.
Substituent Groups:
C4 Position: As noted, the presence of an aldehyde at C4 contributes to anticancer activity. mdpi.com For antimicrobial effects, a carboxylic acid at C4 is optimal, followed by hydroxyl and aldehyde groups, while a methyl group diminishes activity. mdpi.com
C6 Position: Zeylasterone, characterized by a ketone at C-6, shows reduced antimicrobial efficacy compared to this compound. In contrast, a hydroxyl group at C-6 appears to be beneficial for activity. mdpi.com
C20 Position: An inversion of the stereochemical configuration at the C-20 position in the E ring has been shown to result in a complete loss of activity. mdpi.com
C23 Position: Demethylation at C-23, as seen in demethylthis compound (B607058), has been linked to enhanced anticancer potency, potentially by improving target binding.
C29 Position: A carboxylic acid group at C-29 is considered a favorable substituent, possibly facilitating interactions through hydrogen bonding or by increasing hydrophilicity. mdpi.com
Acetylation and Methylation: Generally, acetylation and methylation of hydroxyl groups tend to reduce antimicrobial activity, suggesting that the presence of free hydroxyl groups, which can act as hydrogen bond donors, is important for interaction with biological targets. mdpi.com
Stereochemistry:
Stereochemistry plays a pivotal role in the biological activity of many natural products, including triterpenoids. nih.govnih.govijpsjournal.comresearchgate.net For this compound analogues, the specific spatial arrangement of atoms is critical. The inversion of configuration at C-20 directly leads to a loss of activity, underscoring the importance of precise stereochemical orientation. mdpi.com In broader contexts of chiral drug development, enantiomers of a compound can exhibit vastly different pharmacological profiles, ranging from no activity to similar, different, or even opposite therapeutic effects. mdpi.com This highlights the necessity of establishing the correct stereochemistry for optimizing drug quality, safety, and efficacy. ijpsjournal.commdpi.com Studies on other chiral natural products suggest that stereochemistry can influence not only target binding but also uptake mechanisms, potentially leading to enhanced biological activity of specific isomers. nih.govnih.gov
Table 2: Influence of Substituent Groups and Stereochemistry on Bioactivity
| Structural Feature / Position | Modification / Group | Impact on Bioactivity (Anticancer/Antimicrobial) | Potential Mechanism / Rationale | Reference(s) |
| Scaffold | Pristimerin | Potent activity | Preferred scaffold for anticancer activity | mdpi.com |
| Tingenone/Netzahualcoyone | Inactive | Less favorable structural framework for anticancer activity | mdpi.com | |
| C4 (A Ring) | Aldehyde | Beneficial for anticancer activity | Specific interaction at C4 | mdpi.com |
| Carboxylic acid | Most effective (antimicrobial vs. Bacillus) | Essential for activity; potential for hydrogen bonding | mdpi.com | |
| Hydroxyl | Active (antimicrobial vs. Bacillus) | Essential for activity; potential for hydrogen bonding | mdpi.com | |
| Methyl | Loss of activity (antimicrobial vs. Bacillus) | Hinders essential interaction at C4 | mdpi.com | |
| C6 | Ketone (Zeylasterone) | Reduced antimicrobial efficacy | Oxidation affects interaction/efficacy | |
| Hydroxyl | Active (antimicrobial) | Potential hydrogen bond donor (HBD) | mdpi.com | |
| C20 (E Ring) | Inverted configuration | Loss of activity | Critical stereochemical requirement for biological interaction | mdpi.com |
| C23 | Demethylation | Enhanced anticancer potency | Improved target binding (e.g., S100A11 inhibition via NF-κB) | |
| C29 (E Ring) | Carboxylic acid | Best substituent | Possible hydrogen bond interactions or increased hydrophilicity | mdpi.com |
| Hydroxyl Groups | Acetylation/Methylation | Reduced antimicrobial activity | Loss of hydrogen bond donating capability | mdpi.com |
| Stereochemistry (General) | Specific Isomers | Crucial role in activity | Affects target binding, uptake, and overall potency; natural isomers often most potent | mdpi.comnih.govnih.gov |
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies represent a powerful computational approach to correlate the chemical structure of compounds with their biological activity. These methods are instrumental in drug discovery and development, enabling the prediction of activity for novel compounds and the optimization of existing lead structures. researchgate.netresearchgate.netdokumen.pub
While specific QSAR models detailing this compound's activity are not extensively detailed in the provided search results, the principles of SAR analysis are clearly applied in studies involving this compound and its analogues. Researchers investigate trends by comparing the activities of compounds with systematic structural modifications to identify key pharmacophores and essential structural elements. mdpi.commdpi.comresearchgate.net Furthermore, molecular docking studies, a related computational technique, have been employed to explore the theoretical affinities of compounds like this compound for potential protein targets, providing insights into their mechanisms of action. researchgate.netresearchgate.net
The application of QSAR and related computational methods allows for a more rational design of new compounds with improved potency and selectivity. By identifying critical structural features and their impact on biological outcomes, these methodologies guide synthetic efforts and accelerate the discovery of potential therapeutic agents derived from natural product scaffolds like this compound. researchgate.netresearchgate.net
Compound Name List:
this compound
6-oxo-pristimerol
Demethyl-zeylasteral
Zeylasterone
Pristimerin
Tingenone
Netzahualcoyone
7α-hydroxy-blepharodol
Synthetic and Semisynthetic Approaches to Zeylasteral and Derivatives
Semisynthesis from Natural Precursors (e.g., pristimerin)
Natural products often serve as valuable starting materials for the synthesis of complex molecules, including Zeylasteral and its derivatives. Pristimerin (B1678111), a quinone-methide triterpene also found in Celastraceae species, has been utilized as a precursor in semisynthetic routes. These approaches leverage the existing complex carbon skeleton of pristimerin, allowing for modifications to generate new compounds.
Research has demonstrated the semisynthesis of various derivatives from pristimerin. For instance, acetylation of pristimerin has yielded specific compounds, and catalytic reduction followed by further acetylation has been employed to produce other related triterpenoids mdpi.comresearchgate.net. These methods involve established chemical transformations to modify functional groups or alter stereochemistry, thereby creating new molecular entities from a readily available natural precursor. For example, catalytic reduction of pristimerin has been used to prepare 6-deoxoblepharodol and its epimer at the C-8 position researchgate.net.
Table 1: Semisynthesis of Pristimerin Derivatives
| Derivative/Compound | Starting Material | Reaction/Modification | Key Reagents/Conditions | Reference |
| Compound 6 | Pristimerin | Acetylation | Acetic anhydride, pyridine | mdpi.comresearchgate.net |
| 6-deoxoblepharodol | Pristimerin | Catalytic Reduction | H₂, Pd/C | researchgate.netmdpi.com |
| 8-EPI-6-deoxoblepharodol | Pristimerin | Catalytic Reduction | H₂, Pd/C | researchgate.net |
| Derivatives 7-9 | Pristimerin | Catalytic Reduction & Acetylation | H₂, Pd/C; Acetic anhydride, pyridine | mdpi.comresearchgate.net |
Rational Design and Synthesis of Novel Analogues for Enhanced Bioactivity
The development of novel analogues of this compound is driven by the goal of enhancing its biological activity or modifying its properties. Rational design strategies are employed, often informed by preliminary structure-activity relationship (SAR) studies. These studies aim to identify specific structural features responsible for biological effects, guiding the synthesis of modified compounds with improved potency or selectivity.
Chemical Modification Strategies for Structure-Activity Exploration
Chemical modifications are fundamental to exploring the structure-activity relationships (SAR) of this compound and its analogues. By systematically altering the chemical structure, researchers can probe the contributions of different functional groups and structural motifs to the observed biological effects. Common modification strategies include acetylation, alkylation, oxidation, and reduction, often applied to specific positions on the triterpene skeleton.
For instance, the modification of phenolic hydroxyl groups, as seen in the synthesis of demethylthis compound (B607058) derivatives, represents a key strategy for exploring SAR researchgate.net. Acetylation reactions, as described in the semisynthesis of pristimerin derivatives, are another example of chemical modification used to alter the properties of natural products mdpi.comresearchgate.net. These modifications allow for the generation of compound libraries that can be screened to identify lead compounds with enhanced bioactivity or novel pharmacological profiles. The exploration of different substitution patterns on the triterpene scaffold, particularly on the A, B, and E rings, is crucial for understanding how structural variations influence activity mdpi.com.
Synergistic and Combinatorial Research Strategies
Investigation of Synergistic Biological Effects with Co-Administered Agents
The therapeutic potential of the natural compound zeylasteral is being expanded through investigations into its synergistic effects when combined with other agents. This approach, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key strategy in overcoming challenges such as drug resistance and enhancing therapeutic efficacy. Research has particularly focused on the combination of this compound and its close structural analog, demethylthis compound (B607058), with conventional antimicrobial and anticancer agents.
In the realm of antibacterial research, while direct synergistic studies on this compound with antibiotics are not extensively detailed in the available literature, the broader class of pentacyclic triterpenoids, to which this compound belongs, has shown promise. Studies on related compounds like α-amyrin and betulinic acid have demonstrated synergistic effects when combined with antibiotics such as methicillin (B1676495) and vancomycin (B549263) against strains of Staphylococcus aureus. nih.gov For instance, the combination of betulinic acid and methicillin has been highlighted for its synergistic activity. nih.gov Although this compound itself is known for its antimicrobial activity against Gram-positive bacteria, further specific studies are needed to fully elucidate its synergistic potential with antibiotics. nih.govresearchgate.net
A significant area of investigation has been the synergistic effects of demethylthis compound, a derivative of this compound, with the chemotherapeutic drug 5-fluorouracil (B62378) (5-FU) in the context of colorectal cancer. jcancer.orgnih.gov Research has demonstrated that the combination of demethylthis compound and 5-FU results in a more potent anticancer effect than either agent used alone. jcancer.orgnih.gov This synergistic interaction is evidenced by a decrease in the half-maximal inhibitory concentration (IC50) of 5-FU when co-administered with demethylthis compound. jcancer.orgresearchgate.net The combination has been shown to have a superior curative effect in vitro, with the two drugs functioning synergistically in colorectal cancer cell lines such as SW480 and RKO. jcancer.orgnih.gov The coefficient of drug interaction (CDI) values for the combination were consistently below 1, indicating a clear synergistic relationship. jcancer.org
The following table summarizes the key findings from a study on the synergistic effects of demethylthis compound and 5-FU in colorectal cancer cells.
| Cell Line | Co-administered Agent | Observed Synergistic Effect | Reference |
| SW480 | 5-Fluorouracil (5-FU) | Enhanced inhibition of cell proliferation; CDI < 1, indicating synergism. | jcancer.org |
| RKO | 5-Fluorouracil (5-FU) | Increased inhibition of cell proliferation compared to single-agent treatment. | jcancer.org |
Mechanistic Basis of Combinatorial Biological Activity
Understanding the molecular mechanisms underlying the synergistic effects of this compound and its analogs is crucial for the rational design of combination therapies. The available research, primarily on demethylthis compound, points towards a multi-faceted mechanism of action that enhances the efficacy of co-administered drugs.
In the context of its antimicrobial activity, it has been proposed that triterpenoids like this compound and demethylthis compound may act on different bacterial targets than conventional antibiotics, leading to a synergistic outcome. nih.gov One postulated mechanism is the inhibition of macromolecular synthesis, including DNA and cell wall synthesis. nih.govresearchgate.netmdpi.com Specifically against Bacillus subtilis, both this compound and demethylthis compound have been shown to rapidly inhibit cell wall synthesis, leading to a bacteriolytic effect. researchgate.net This disruption of the cell wall could potentially increase the permeability of the bacterial cell to other antibiotics, thereby enhancing their efficacy.
For the synergistic combination of demethylthis compound and 5-FU in colorectal cancer, network pharmacology approaches have been employed to unravel the complex molecular interactions. jcancer.orgnih.gov These studies suggest that demethylthis compound's anticancer effects and its ability to sensitize cancer cells to 5-FU stem from its influence on multiple cellular pathways. jcancer.orgnih.govresearchgate.net
Key mechanistic insights include:
Induction of Cell Cycle Arrest and Apoptosis: Demethylthis compound has been shown to induce cell cycle arrest and promote apoptosis in cancer cells. jcancer.orgresearchgate.net When combined with 5-FU, which primarily acts by inhibiting DNA synthesis, this dual assault on cancer cell proliferation and survival pathways leads to a more profound therapeutic effect. jcancer.org
Modulation of Cancer-Related Pathways: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses have indicated that demethylthis compound may affect numerous pathways associated with cancer, including cell cycle regulation, apoptosis, and cellular invasion. jcancer.orgresearchgate.net A key pathway implicated is the PI3K-Akt signaling pathway, which is downstream of the epidermal growth factor receptor (EGFR) and plays a crucial role in cell growth and survival. jcancer.org By modulating these pathways, demethylthis compound can lower the threshold for 5-FU to exert its cytotoxic effects. jcancer.org
The following table outlines the proposed mechanisms for the combinatorial activity of this compound and its related compounds.
| Compound | Co-administered Agent | Proposed Mechanism of Synergy | Reference |
| This compound/ Demethylthis compound | Antibiotics | Inhibition of bacterial cell wall and macromolecular synthesis, potentially increasing antibiotic penetration. | nih.govresearchgate.netmdpi.com |
| Demethylthis compound | 5-Fluorouracil (5-FU) | Induction of apoptosis, cell cycle arrest, and modulation of cancer-related signaling pathways (e.g., PI3K-Akt). | jcancer.orgresearchgate.net |
Advanced Preclinical Research Directions and Future Perspectives
Comprehensive In Vitro Efficacy Assessments in Relevant Disease Models
A foundational step in the preclinical evaluation of Zeylasteral involves rigorous in vitro efficacy studies across a range of disease models. Such studies are crucial for establishing the compound's biological activity and identifying the most promising therapeutic avenues. To date, specific and comprehensive in vitro efficacy data for this compound in key disease areas such as oncology and inflammatory disorders are not extensively available in publicly accessible scientific literature.
Future research should focus on systematic screening of this compound against diverse cancer cell lines and models of inflammation. This would involve:
Anticancer Activity: Evaluating the cytotoxic and antiproliferative effects of this compound on a panel of human cancer cell lines representing various tumor types.
Anti-inflammatory Effects: Investigating the ability of this compound to modulate inflammatory responses in cellular models, for instance, by measuring the production of pro-inflammatory cytokines and other mediators. researchwithrutgers.comnih.gov
The following table illustrates a hypothetical outcome of such in vitro screening for anticancer activity, which is essential for determining the compound's potency and selectivity.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
| PC-3 | Prostate Cancer | Data not available |
This table represents a template for potential future research findings, as comprehensive experimental data for this compound is not currently published.
Biomarker Discovery and Validation for this compound Activity
The identification of predictive and pharmacodynamic biomarkers is a critical component of modern drug development, enabling patient stratification and monitoring of treatment response. For this compound, research into associated biomarkers is yet to be undertaken. Future studies in this area would be invaluable for advancing its clinical potential.
Key directions for biomarker research include:
Identification of Predictive Biomarkers: Investigating genetic or molecular markers in cancer cells or immune cells that correlate with sensitivity or resistance to this compound.
Development of Pharmacodynamic Biomarkers: Identifying markers that change in response to this compound treatment, which can be used to monitor its biological activity in vivo. nih.govmdpi.comnih.gov
Proteomic and genomic approaches will be instrumental in discovering such biomarkers. nih.gov
Application of Systems Biology and Omics Technologies for Holistic Understanding
To gain a comprehensive understanding of the mechanisms of action of this compound, the application of systems biology and "omics" technologies is indispensable. These approaches allow for a holistic view of the molecular changes induced by the compound.
Network Pharmacology: This computational approach can be used to predict the potential targets and signaling pathways affected by this compound based on its chemical structure and known biological interactions of similar compounds. nih.govresearchgate.netfrontiersin.org While network pharmacology studies have been conducted for other compounds from Tripterygium wilfordii like Celastrol (B190767), specific analyses for this compound are lacking. nih.govfrontiersin.orgnih.gov
Proteomics and Metabolomics: These technologies can provide unbiased, global profiling of changes in protein and metabolite levels in cells treated with this compound. nih.govnih.govnih.govnih.govapple.combiorxiv.orgzib.de This can reveal novel mechanisms of action and off-target effects.
The table below conceptualizes the type of data that could be generated from a network pharmacology study, highlighting potential protein targets and associated pathways.
| Predicted Protein Target | Associated Pathway | Potential Therapeutic Relevance |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
This table is illustrative of the output from a network pharmacology analysis, which has not yet been published for this compound.
Prioritization of Specific Biological Targets for Drug Development Research
A crucial outcome of the aforementioned research is the identification and validation of specific molecular targets of this compound. Understanding the direct biological targets is fundamental for rational drug development and for optimizing the therapeutic index of the compound.
Future research should aim to:
Identify Direct Binding Partners: Utilizing techniques such as affinity chromatography, and drug affinity responsive target stability (DARTS) to identify proteins that directly interact with this compound.
Validate Target Engagement: Confirming that this compound modulates the activity of its identified targets in cellular and biochemical assays. nih.gov
The prioritization of specific targets will guide the future development of this compound as a therapeutic agent, potentially leading to the design of more potent and selective derivatives.
Q & A
Basic Research Questions
Q. How to design a reproducible synthesis protocol for Zeylasteral?
- Methodological Answer : Begin by reviewing peer-reviewed literature (e.g., via Google Scholar with operators like "this compound synthesis AND optimization" ) to identify established reaction conditions (solvents, catalysts, temperature). Cross-reference protocols from journals such as the Beilstein Journal of Organic Chemistry, which mandates detailed experimental descriptions for reproducibility . Include control experiments to validate purity and yield, and document deviations from published methods in supplementary materials .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodological Answer : Prioritize NMR (¹H, ¹³C) and HRMS for structural confirmation, referencing spectral databases from authoritative sources (e.g., institutional repositories or journals requiring full characterization for new compounds ). For reproducibility, report solvent systems, calibration standards, and instrument parameters (e.g., MHz for NMR) in the experimental section . Cross-validate results with IR or X-ray crystallography if discrepancies arise .
Q. How to conduct a systematic literature review on this compound’s known properties?
- Methodological Answer : Use advanced search operators in Google Scholar (e.g.,
"this compound" AND ("physicochemical properties" OR "bioactivity")) to filter high-impact studies . Prioritize articles citing foundational papers (via "Cited by" feature) and avoid non-peer-reviewed platforms like . Organize findings in a comparative table (e.g., melting points, solubility) to identify knowledge gaps .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Perform meta-analysis by categorizing data based on experimental variables (e.g., cell lines, dosage, assay protocols) . Use statistical tools (e.g., ANOVA) to assess significance of discrepancies . Validate findings through independent replication, ensuring adherence to original methodologies . Publish negative results to clarify contradictions .
Q. What strategies optimize this compound’s purification from complex mixtures?
- Methodological Answer : Compare chromatographic techniques (e.g., HPLC vs. flash chromatography) using polarity-matched solvent systems . For scale-up, integrate fractional crystallization with solvent recrystallization, reporting solvent ratios and cooling rates . Include purity assessments (e.g., HPLC traces, elemental analysis) in supplementary data .
Q. How to validate this compound’s mechanism of action using computational modeling?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding affinities . Cross-validate computational results with in vitro assays (e.g., enzyme inhibition kinetics) . Document software parameters (force fields, simulation time) to enable replication .
Q. What ethical considerations apply when handling this compound in toxicology studies?
- Methodological Answer : Follow institutional guidelines for hazardous materials, including risk assessments for cytotoxicity . Disclose safety protocols (e.g., fume hood use, waste disposal) in the methods section . For in vivo studies, obtain ethics approval and detail animal welfare measures .
Data Management & Reporting
Q. How to structure supplementary materials for this compound research?
- Methodological Answer : Organize datasets (e.g., crystallographic data, NMR spectra) as separate files with descriptive titles (≤15 words) . Use continuous numbering (e.g., Table S1, Figure S2) and hyperlink to relevant sections in the main text . For large datasets, provide raw data in machine-readable formats (e.g., .csv) .
Q. What criteria determine the inclusion of conflicting data in publications?
- Methodological Answer : Disclose all data, including outliers, with statistical justification for exclusions (e.g., Grubbs’ test) . Address contradictions in the discussion section by hypothesizing causes (e.g., batch variability, analytical sensitivity) . Use visualization tools (e.g., error bars in graphs) to highlight variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
